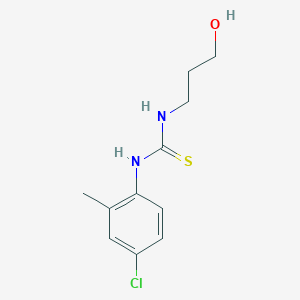![molecular formula C12H16Cl2N2O2S B4705561 1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4705561.png)
1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine
Descripción general
Descripción
1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine, also known as DCB-MeP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been thoroughly investigated. In
Aplicaciones Científicas De Investigación
1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine has been used in a variety of scientific research applications, including studies on the nervous system, cardiovascular system, and immune system. It has been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease, as well as in the treatment of cardiovascular diseases such as hypertension and heart failure. This compound has also been studied for its potential immunomodulatory effects, which could make it useful in the treatment of autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine involves its interaction with various receptors in the body, including dopamine receptors, adrenergic receptors, and serotonergic receptors. This compound has been found to act as a partial agonist at dopamine D2 receptors, which are involved in the regulation of movement, mood, and reward. It also has affinity for adrenergic α1 receptors, which are involved in the regulation of blood pressure and heart rate, and serotonergic 5-HT1A receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure and heart rate, and the modulation of immune system function. It has been found to increase the release of dopamine and norepinephrine in the brain, which could contribute to its potential therapeutic effects in neurological and psychiatric disorders. This compound has also been found to decrease blood pressure and heart rate, which could make it useful in the treatment of hypertension and heart failure. Additionally, this compound has been found to modulate immune system function, which could make it useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine in lab experiments is its relatively straightforward synthesis method. Additionally, this compound has been extensively studied and its mechanism of action is well understood, which makes it a useful tool for investigating various physiological and biochemical processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are many future directions for research on 1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on the immune system, and to determine its potential applications in the treatment of autoimmune diseases. Finally, additional studies are needed to investigate the potential toxicity of this compound and to determine its safety profile in various applications.
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methylsulfonyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O2S/c1-15-4-6-16(7-5-15)19(17,18)9-10-2-3-11(13)12(14)8-10/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODROPXDDXGRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4705481.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-nitrobenzamide](/img/structure/B4705493.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4705502.png)
![5-{[(2-furylmethyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B4705503.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4705505.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4705508.png)


![cyclohexyl [5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B4705556.png)
![2-phenoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B4705563.png)

![4-(4-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4705569.png)
![1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4705575.png)
